2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime is an organic compound characterized by the presence of a sulfanyl group attached to a methylphenyl ring, a nitro group on a benzene ring, and an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps:
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Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated methylbenzene derivative under basic conditions.
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Nitration: : The next step is the nitration of the benzene ring. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring.
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O-Methyloxime Formation: : Finally, the aldehyde group is converted to the O-methyloxime by reacting with methoxyamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the substituents’ directing effects.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation (Pd/C, H₂).
Substitution: Halogens (Br₂, Cl₂), alkyl halides (R-X) in the presence of Lewis acids (AlCl₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Properties
IUPAC Name |
(E)-N-methoxy-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-6-14(7-4-11)21-15-8-5-13(17(18)19)9-12(15)10-16-20-2/h3-10H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQKXASGQGAZRR-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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